Home > Products > Screening Compounds P86115 > Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 -

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2

Catalog Number: EVT-10932717
CAS Number:
Molecular Formula: C25H34N4O9
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker, which is integral to the technology of Proteolysis Targeting Chimeras (PROTACs). This compound is primarily utilized in research settings for its ability to facilitate targeted protein degradation, a process that holds potential therapeutic implications in various diseases, including cancer and neurodegenerative disorders .

Source

The compound is synthesized through a series of chemical reactions that involve the activation of Thalidomide followed by its conjugation with PEG linkers. It is commercially available from several suppliers, including BenchChem, GLP Bio, and TargetMol, which provide it for research purposes only .

Classification

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 falls under the category of small molecule ligands used in drug development. It specifically functions as an E3 ligase ligand in the context of PROTAC technology, which is designed to target specific proteins for degradation by the ubiquitin-proteasome system .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 involves several key steps:

  1. Activation of Thalidomide: The Thalidomide moiety is activated using reagents that introduce functional groups capable of reacting with PEG linkers.
  2. Conjugation with PEG Linker: The activated Thalidomide is then reacted with a PEG linker through nucleophilic substitution reactions.
  3. Final Conjugation: Additional PEG units and an amine group are introduced to complete the synthesis of the final compound.

Technical Details

The synthetic routes require careful control of reaction conditions to ensure high yield and purity. Common reagents include nucleophiles such as amines and thiols, while polar solvents like dimethyl sulfoxide or acetonitrile are often used as reaction media .

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is C27H35N4O11, with a molecular weight of 648.58 g/mol. The structure features a Thalidomide core linked to multiple PEG units via amido connections .

Data

  • CAS Number: 2435572-49-7
  • InChI Key: XLQMWZARPGGRIS-UHFFFAOYSA-N
  • Appearance: Solid powder
  • Purity: ≥98% .
Chemical Reactions Analysis

Reactions

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 can participate in various chemical reactions:

  1. Nucleophilic Substitution: This reaction facilitates the formation of the compound during its synthesis.
  2. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.

Technical Details

Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, while nucleophilic substitution typically involves amines or thiols as nucleophiles.

Mechanism of Action

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:

  1. Cereblon Binding: The Thalidomide-based ligand binds to cereblon, altering its conformation.
  2. Target Protein Recruitment: The PEG linker aids in recruiting target proteins to the cereblon complex.
  3. Ubiquitination and Degradation: This interaction leads to the ubiquitination and subsequent degradation of target proteins by the proteasome .
Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 appears as a solid powder and is characterized by high purity levels (≥98%). It should be stored in dry, dark conditions at -20 °C for optimal stability .

Chemical Properties

The compound exhibits stability under various conditions but can undergo hydrolysis when exposed to acidic or basic environments. Its solubility is enhanced due to the presence of PEG linkers, making it suitable for biological applications .

Applications

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 has diverse applications in scientific research:

  • Chemistry: It plays a crucial role in developing PROTACs aimed at targeted protein degradation.
  • Biology: The compound is employed in studies investigating protein-protein interactions and cellular pathways.
  • Medicine: Its potential therapeutic applications are being explored in diseases such as cancer and neurodegenerative disorders where targeted protein degradation may provide novel treatment strategies .
  • Industry: Utilized in drug discovery processes and as a research reagent .

This comprehensive analysis highlights the significance of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 in advancing therapeutic strategies through targeted protein degradation technologies.

Molecular Design Rationale and Structural Framework

Core E3 Ubiquitin Ligase Recruitment Motif: Cereblon-Targeting Thalidomide Pharmacophore

The thalidomide moiety serves as the foundational pharmacophore for cereblon (CRBN) recruitment in PROTAC design. This glutarimide-containing structure binds the tri-tryptophan pocket in the CRBN substrate recognition domain, enabling hijacking of the CRL4CRBN E3 ubiquitin ligase complex [2] [6] [10]. Structural analyses reveal that the phthalimide ring's carbonyl groups form critical hydrogen bonds with CRBN residues Trp380, Trp386, and His378, while the piperidine-2,6-dione ring's chiral center influences binding orientation and degradation efficiency [9] [10]. This interaction induces a conformational shift in CRBN, creating a neomorphic surface for recruiting non-native substrates. The pharmacophore's versatility is evidenced by its incorporation into diverse PROTAC architectures while maintaining low nanomolar CRBN affinity (Kd ~100-250 nM) [1] [8].

Linker Architecture: Role of Triethylene Glycol (PEG3) Spacer in PROTAC Flexibility

The (PEG1)-(C1-PEG)2 unit constitutes a triethylene glycol-based spacer that bridges the thalidomide pharmacophore and terminal amine. This linker architecture provides:

  • Optimal distance (approximately 14-18 Å) between CRBN and target protein binding sites to facilitate ternary complex formation
  • Enhanced hydrophilicity (cLogP reduction by ~1.5 units) to improve aqueous solubility
  • Conformational flexibility via C-C and C-O bond rotation, enabling adaptive positioning for diverse target proteins
  • Proteolytic resistance compared to peptide-based linkers due to absence of amide bonds within the PEG chain [1] [4] [8]

Table 1: Structural and Physicochemical Properties of PEG3 Linker

PropertyValue/RoleImpact on PROTAC Function
Length~14.5 ÅOptimal distance for ternary complex formation
Bond TypesEther (C-O-C), Alkyl (C-C)Enhanced flexibility and rotational freedom
SolubilityIncreased water solubilityImproved cellular permeability
PolarityPolar surface area ~90 ŲReduced aggregation propensity
BiostabilityResistant to esterases/proteasesEnhanced pharmacokinetic stability

Terminal Amine Functionalization: Conjugation Strategies for Warhead Attachment

The terminal primary amine (-NH2) serves as a versatile handle for coupling target protein ligands through diverse bioconjugation strategies:

  • Amide bond formation: Carboxylic acid-containing warheads activated as NHS esters or acid chlorides
  • Carbamate linkages: Reaction with chloroformates followed by warhead nucleophiles
  • Urea formation: Using carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC) as coupling reagents
  • Reductive amination: For aldehyde-functionalized target ligands [4] [8]

The amine's nucleophilicity (pKa ~10.5) enables efficient reactions under mild conditions (pH 7-9, 25°C) without compromising the thalidomide pharmacophore's integrity. The ethylene spacer (C2) between the terminal amine and final oxygen atom provides additional flexibility and minimizes steric hindrance during conjugation [1] [8]. The trifluoroacetate salt form (CAS: 2435572-49-7) exhibits enhanced water solubility (≥5 mg/mL) compared to the free base (CAS: 2435572-48-6), facilitating bioconjugation in aqueous-organic mixed solvent systems [8].

Structure-Activity Relationship (SAR) of Thalidomide Derivatives in Targeted Protein Degradation

Systematic SAR studies reveal critical determinants of degradation efficiency in thalidomide-based PROTACs:

Table 2: SAR Principles for Thalidomide-Based PROTAC Components

Structural ElementModification ImpactDegradation Consequences
Glutarimide N-HMethylation abolishes activityComplete loss of CRBN binding
Phthalimide 4-positionFluoro substitution enhances degradation kinetics2.3-fold increase in DC50 for IKZF1
Glutarimide stereochemistry(S)-configuration preferred10-fold higher potency vs (R)-isomer
Linker lengthC2-PEG3 optimal for BRD4 degradationDC50 = 1.4 nM vs DC50 >100 nM for shorter analogs
Warhead attachment positionDistal to binding interface maintains target affinityRetention of target protein engagement

Key SAR findings include:

  • Glutarimide modifications: The N-H moiety is indispensable for CRBN binding, forming a critical hydrogen bond network with His378. Alkylation at this position disrupts ternary complex formation [6] [10].
  • Phthalimide substitutions: Electron-withdrawing groups (F, Cl) at the 4-position enhance degradation potency for neosubstrates like IKZF1/Ikaros (DC50 50 nM vs 115 nM for unsubstituted) due to improved CRBN binding kinetics [9] [10].
  • Chiral integrity: The (S)-enantiomer of thalidomide derivatives demonstrates superior degradation efficiency compared to (R)-forms, correlating with 8-fold higher CRBN binding affinity [6] [10].
  • Linker length optimization: The triethylene glycol spacer provides the optimal distance for diverse targets; shortening to diethylene glycol reduces BRD4 degradation efficiency by 50-fold, while extension to tetraethylene glycol diminishes cellular permeability [1] [4].
  • Warhead conjugation orientation: Attachment through the terminal amine rather than the phthalimide ring preserves both CRBN engagement and target protein binding, as demonstrated by >90% degradation efficiency for BRD4 when linked via amine versus <40% via phthalimide nitrogen [4] [8].

These SAR principles inform the rational design of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 as a versatile scaffold for PROTAC development, balancing CRBN binding affinity, ternary complex formation efficiency, and physicochemical properties suitable for cellular activity [1] [4] [8].

Properties

Product Name

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2

IUPAC Name

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C25H34N4O9

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C25H34N4O9/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32)

InChI Key

YLZGZHLXIFMVEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.